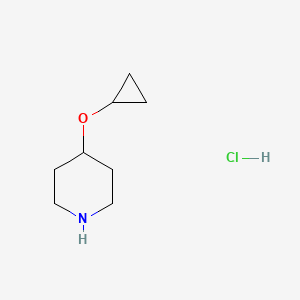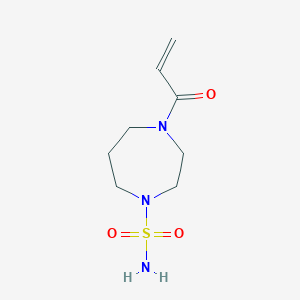
4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide is a compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a member of the diazepane family and has a unique chemical structure that makes it suitable for various biological studies.
Mechanism of Action
The mechanism of action of 4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain neurotransmitters in the brain. It has been shown to interact with GABA receptors, which are involved in the regulation of neuronal activity. It has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to have anticonvulsant properties and can reduce the frequency and severity of seizures in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide in lab experiments is its unique chemical structure, which makes it suitable for various biological studies. It has also been found to exhibit potent biological activity at low concentrations, which makes it a valuable tool for investigating the mechanisms of various biological processes. However, one of the limitations of using this compound in lab experiments is its complex synthesis process, which can make it difficult to obtain large quantities of pure product.
Future Directions
There are several future directions for research on 4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide. One area of research is the investigation of its potential use in the treatment of neurological disorders, such as epilepsy and Alzheimer's disease. Another area of research is the development of new synthesis methods that can produce larger quantities of pure product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Synthesis Methods
The synthesis of 4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide is a complex process that involves several steps. The first step is the preparation of 1,4-diazepane-1-sulfonamide, which is then reacted with prop-2-enoyl chloride to produce the final product. The reaction is carried out under controlled conditions, and the purity of the product is ensured through various purification techniques.
Scientific Research Applications
4-Prop-2-enoyl-1,4-diazepane-1-sulfonamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy and Alzheimer's disease. Additionally, it has been studied for its potential use as a diagnostic tool for cancer.
properties
IUPAC Name |
4-prop-2-enoyl-1,4-diazepane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O3S/c1-2-8(12)10-4-3-5-11(7-6-10)15(9,13)14/h2H,1,3-7H2,(H2,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKSGDOHTOUGBDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCN(CC1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acryloyl-1,4-diazepane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methylbenzyl)-6-((3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2764290.png)

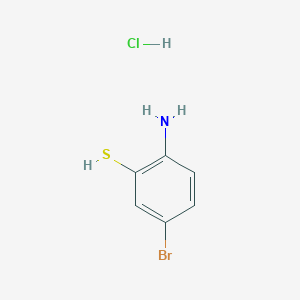
![1-([3,3'-Bipyridin]-5-ylmethyl)-3-phenethylurea](/img/structure/B2764294.png)
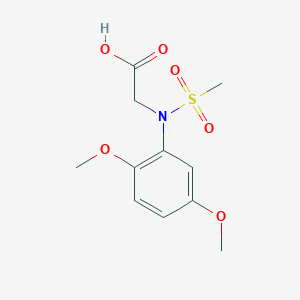

![[4-(1-Aminoethyl)piperidin-1-yl]-(3-cyclopropyl-4-methoxyphenyl)methanone;hydrochloride](/img/structure/B2764303.png)


![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2764306.png)
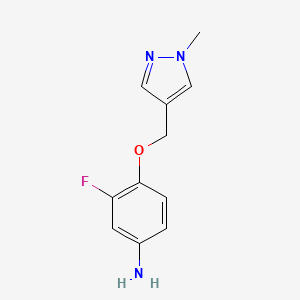
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2764309.png)
